molecular formula H2O6STi B8023165 Titanium(IV) oxide sulfate sulfuric acid hydrate

Titanium(IV) oxide sulfate sulfuric acid hydrate

Cat. No.: B8023165
M. Wt: 177.95 g/mol
InChI Key: SWNAGNPMPHSIJF-UHFFFAOYSA-L
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Description

Titanium(IV) oxide sulfate sulfuric acid hydrate is a complex inorganic compound with the chemical formula TiOSO₄·xH₂SO₄·yH₂O. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is widely used as a pigment in paints and dyes and plays a crucial role in the preparation of stable amorphous titanium oxide hollow microspheres .

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium(IV) oxide sulfate sulfuric acid hydrate can be synthesized through several methods. One common approach involves the reaction of titanium dioxide (TiO₂) with concentrated sulfuric acid (H₂SO₄) under controlled conditions. The reaction typically proceeds as follows:

TiO2+2H2SO4TiOSO4+2H2O\text{TiO}_2 + 2\text{H}_2\text{SO}_4 \rightarrow \text{TiOSO}_4 + 2\text{H}_2\text{O} TiO2​+2H2​SO4​→TiOSO4​+2H2​O

The resulting titanium oxysulfate is then hydrated to form the hydrate compound. The reaction conditions, such as temperature and concentration of sulfuric acid, are critical to ensure the complete conversion of titanium dioxide to titanium oxysulfate .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where titanium dioxide is treated with sulfuric acid. The process is carefully monitored to maintain optimal reaction conditions, ensuring high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, catering to the high demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions: Titanium(IV) oxide sulfate sulfuric acid hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.

    Substitution: The sulfate groups can be substituted with other anions or ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Ligand exchange reactions can be facilitated using various anions like chloride (Cl⁻) or nitrate (NO₃⁻).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while reduction could produce titanium(III) compounds .

Scientific Research Applications

Titanium(IV) oxide sulfate sulfuric acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which titanium(IV) oxide sulfate sulfuric acid hydrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the compound acts as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with cellular components, potentially disrupting microbial cell walls and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and conditions .

Comparison with Similar Compounds

    Titanium(IV) oxide (TiO₂): A widely used pigment and photocatalyst.

    Titanium(IV) oxysulfate (TiOSO₄): A precursor for various titanium compounds.

    Titanium(IV) chloride (TiCl₄): Used in the production of titanium metal and as a catalyst.

Uniqueness: Titanium(IV) oxide sulfate sulfuric acid hydrate is unique due to its combined properties of titanium oxide and sulfate groups, which enhance its reactivity and versatility in different applications. Unlike titanium dioxide, which is primarily used for its pigment properties, this compound offers additional functionalities due to the presence of sulfate and sulfuric acid components .

Properties

IUPAC Name

oxotitanium(2+);sulfate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O4S.H2O.O.Ti/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNAGNPMPHSIJF-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].O=[Ti+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O6STi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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